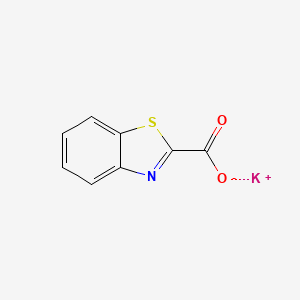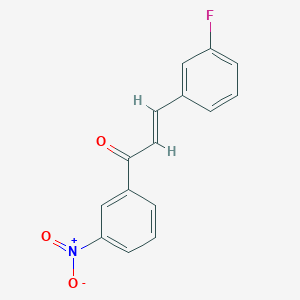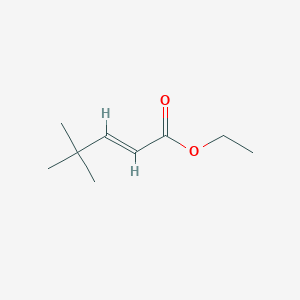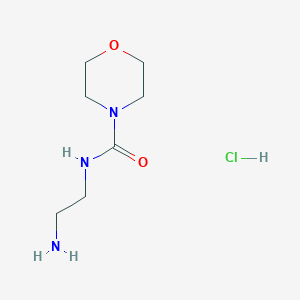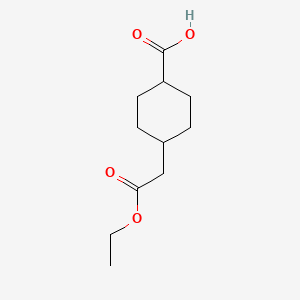
trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid
Übersicht
Beschreibung
“trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid” is a chemical compound with the CAS Number: 880104-40-5 . It has a molecular weight of 214.26 and its IUPAC name is 4-(2-ethoxy-2-oxoethyl)cyclohexanecarboxylic acid . The compound is not chirally pure .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18O4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h8-9H,2-7H2,1H3,(H,13,14)/t8-,9- . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and their connectivity.Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.26 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of VLA-4 Antagonists
A study by Chiba et al. (2012) presents a concise synthesis method for a Very Late Antigen-4 (VLA-4) antagonist, employing a reductive etherification process. This synthesis route was designed to obtain ethyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate as a key intermediate for the VLA-4 antagonist, showcasing an efficient synthesis strategy with a 38% overall yield from commercially available materials Chiba et al., 2012.
Structural Studies in Uranyl Ion Complexes
Thuéry and Harrowfield (2017) conducted structural studies on uranyl ion complexes utilizing trans-1,4-Cyclohexanedicarboxylic acid and its isomers. This research highlights the influence of cis/trans isomerism on the formation of diverse uranyl ion complexes, demonstrating the potential of these compounds in constructing a wide range of architectures through solvohydrothermal synthesis methods Thuéry & Harrowfield, 2017.
Development of 4H-Chromene Derivatives
Boominathan et al. (2011) explored an atom economical synthesis of 4H-chromene derivatives, highlighting the utility of trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid derivatives in medicinal chemistry. This study showcases a one-pot, three-component reaction yielding medicinally promising compounds through a Michael addition–cyclization reaction sequence Boominathan et al., 2011.
Conformational Analysis
Klika et al. (2000) performed a detailed conformational analysis and structural elucidation of trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid derivatives. Their research focused on understanding the stereochemistry and conformational preferences of these compounds, providing insights into their structural behaviors and potential applications in designing complex molecular systems Klika et al., 2000.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h8-9H,2-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKFPZVBEMBDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

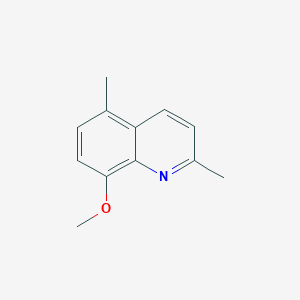
![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3162637.png)
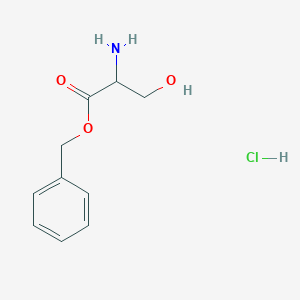
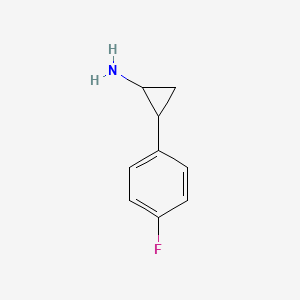


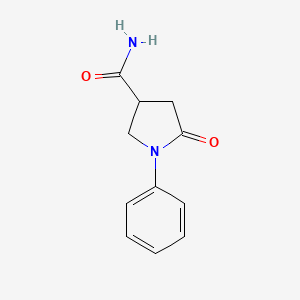
![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B3162675.png)
